Tert-butyl 4-methylbenzoate

Overview

Description

Preparation Methods

Synthetic Routes: tert-butyl p-Toluate can be synthesized through esterification reactions. One common method involves the reaction of with in the presence of an acid catalyst.

Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) and under reflux conditions.

Industrial Production: While specific industrial methods may vary, large-scale production often involves continuous flow processes or batch reactions.

Chemical Reactions Analysis

a) Direct Esterification

The compound is synthesized via acid-catalyzed esterification of 4-methylbenzoic acid with tert-butanol:

Optimized Conditions :

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Titanium sulfate | Methanol | Reflux | 85% | |

| CuBr/L13 | tert-Butanol | 70°C | 78% |

b) Acyl Chloride Intermediate

Alternative routes involve thionyl chloride-mediated acyl chloride formation , followed by reaction with tert-butoxide:

Conditions :

Hydrolysis and Metabolic Pathways

The tert-butyl ester undergoes enzymatic hydrolysis in biological systems, yielding 4-methylbenzoic acid :

Metabolic Insights :

Substitution Reactions

The aromatic ring’s methyl group and tert-butyl ester direct electrophilic substitutions to the para position. Example:

Nitration

Conditions :

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-methylbenzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Claisen Condensation : It undergoes Claisen condensation with 4-methoxyacetophenone to produce avobenzone, a widely used UV filter in sunscreens . This reaction highlights its significance in the cosmetic industry, particularly for formulations aimed at protecting skin from UV radiation.

- Synthesis of Other Compounds : The compound is also utilized in the synthesis of tris(4-tert-butylphenyl)methyl chloride, which has applications in polymer chemistry and materials science .

Personal Care Products

The primary application of this compound is within the personal care sector:

- Sunscreen Formulations : As a key ingredient in sunscreen products, it helps block UVA and UVB rays, making it essential for skin protection formulations . Avobenzone, derived from this compound, is known for its broad-spectrum UV absorption capabilities.

- Hair and Skin Care Products : Beyond sunscreens, it is incorporated into various hair care products and lotions due to its stability and efficacy as a UV filter .

Environmental Considerations

While this compound has beneficial applications, it also poses environmental risks:

- Water Hazard Classification : Classified as WGK3 under the German Water Hazard Class metric, it poses a significant threat to aquatic environments . Careful handling and disposal are necessary to mitigate potential ecological impacts.

- Health Hazards : The compound is categorized under GHS07 for health hazards, indicating risks such as skin irritation and respiratory issues upon exposure . Appropriate safety measures must be taken during its use.

Case Study 1: Sunscreen Efficacy

A study investigated the effectiveness of avobenzone synthesized from this compound in commercial sunscreen formulations. Results indicated that formulations containing avobenzone provided superior protection against UVA rays compared to those without it, highlighting the compound's critical role in skin care products.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of this compound revealed that its presence in water bodies could lead to bioaccumulation in aquatic organisms. The study recommended stricter regulations on its usage and disposal to protect aquatic ecosystems.

Mechanism of Action

- As an intermediate, tert-butyl p-Toluate doesn’t exert direct effects. its derivatives may interact with biological targets.

- Mechanisms depend on the specific derivatives formed from its reactions.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

Tert-butyl 4-methylbenzoate (TBMB) is an organic compound with significant biological activity, primarily recognized for its applications in the cosmetic and pharmaceutical industries. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

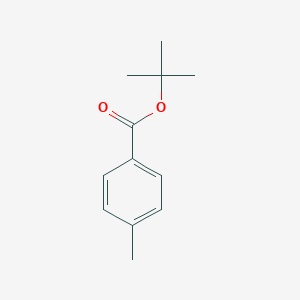

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 192.25 g/mol. It is characterized by a tert-butyl group attached to the aromatic ring of 4-methylbenzoate. The compound is typically presented as a colorless liquid with a boiling point of approximately 122-124°C and a density of 0.995 g/mL at 25°C .

1. Sunscreen Applications

One of the most notable biological activities of TBMB is its role as a precursor in the synthesis of avobenzone, a widely used sunscreen agent. Avobenzone effectively absorbs UVA radiation, providing protection against sun-induced skin damage. The conversion process involves a condensation reaction with 4-methoxyacetophenone, resulting in avobenzone, which is incorporated into various personal care products .

2. Antioxidant Properties

Research indicates that TBMB derivatives exhibit antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular components from damage. For instance, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a derivative of TBMB, has been shown to inhibit oxidative degradation in polymers and enhance thermal stability .

The biological activity of TBMB can be attributed to its structural features that allow it to interact with biological membranes and proteins. The hydrophobic tert-butyl group enhances membrane permeability, facilitating the compound's incorporation into lipid bilayers. This property is essential for its effectiveness as an antioxidant and sunscreen agent.

Case Study 1: Sunscreen Efficacy

A study conducted by researchers demonstrated the efficacy of avobenzone (derived from TBMB) in providing broad-spectrum UV protection. The study involved human volunteers applying sunscreen formulations containing avobenzone and measuring skin erythema after UV exposure. Results indicated significant protection against UVA-induced skin damage compared to formulations lacking avobenzone .

Case Study 2: Antioxidant Activity in Plastics

In another investigation, the antioxidant capabilities of methyl 3,5-di-tert-butyl-4-hydroxybenzoate were assessed in polymer matrices. The study revealed that incorporating this derivative significantly reduced oxidative degradation during thermal processing, enhancing the longevity and stability of plastic materials .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.25 g/mol |

| Boiling Point | 122-124°C |

| Density | 0.995 g/mL |

| Primary Use | Sunscreen Agent (Avobenzone) |

| Biological Activity | Description |

|---|---|

| UV Absorption | Effective against UVA rays |

| Antioxidant | Neutralizes free radicals |

| Thermal Stability Enhancer | Improves polymer longevity |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions and purity validation methods for tert-butyl 4-methylbenzoate?

- Methodological Answer : Synthesis typically involves esterification of 4-methylbenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purity is validated via column chromatography (silica gel, hexane/ethyl acetate gradient) and analytical techniques such as TLC (Rf comparison), NMR (¹H/¹³C for ester group confirmation), and HPLC (retention time matching with standards) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), ensure ventilation (fume hoods), and avoid ignition sources. Store in airtight containers at room temperature , away from strong acids/bases. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : ¹H/¹³C NMR (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR), FT-IR (C=O stretch ~1720 cm⁻¹), and XRD for crystalline structure determination. Compare spectra with databases (e.g., SDBS) or synthesized standards .

Advanced Research Questions

Q. How can steady-state kinetics resolve enzymatic interactions with this compound?

- Methodological Answer : Use Michaelis-Menten plots (1/V vs. 1/[S]) to determine and . For example, varying concentrations of ATP and CoA (as in ) with fixed this compound levels can reveal substrate binding cooperativity. Data fitting to Equation provides mechanistic insights .

Q. What computational approaches model intermolecular interactions in this compound crystals?

- Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O). Pair this with DFT calculations (B3LYP/6-31G*) to map electron density distributions and energy frameworks. Compare results with XRD-derived crystal packing data .

Q. How to resolve contradictory stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13) with periodic sampling. Use HPLC-MS to track degradation products (e.g., 4-methylbenzoic acid). Statistical analysis (e.g., Arrhenius modeling) predicts shelf-life and identifies pH-sensitive degradation pathways .

Q. What mechanistic strategies elucidate this compound’s role in multi-step syntheses?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways. Combine with kinetic isotope effects (KIE) and DFT transition-state modeling to identify rate-determining steps. Validate via intermediates’ NMR/MS characterization .

Q. How to design a scalable synthesis protocol while minimizing side reactions?

- Methodological Answer : Optimize stoichiometry (excess tert-butanol), temperature (60–80°C), and catalyst loading (5–10 mol% H₂SO₄). Use in-line IR spectroscopy to monitor esterification progress. Scale-up via continuous flow reactors reduces byproduct formation .

Q. How to evaluate this compound as a ligand in coordination chemistry?

- Methodological Answer : Perform NMR titration (e.g., with Cu²⁺ or Zn²⁺ salts) to assess binding affinity. Pair with X-ray crystallography of metal complexes to determine coordination geometry. Compare with theoretical ligand field parameters from DFT .

Q. What methodologies assess environmental impacts of degradation byproducts?

- Methodological Answer : Use LC-HRMS to identify byproducts (e.g., tert-butanol, 4-methylbenzoic acid). Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301F). Model persistence via QSAR tools .

Q. Key Notes

Properties

IUPAC Name |

tert-butyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469690 | |

| Record name | tert-butyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-42-8 | |

| Record name | 1,1-Dimethylethyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.